molecular formula C26H25FN2O2S2 B2393849 (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866347-04-8

(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2393849
CAS No.: 866347-04-8
M. Wt: 480.62
InChI Key: YNXXJLHXCTXRDH-OCOZRVBESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structural components This compound features a benzenesulfonyl group, a tert-butylphenylmethylsulfanyl group, and a fluorophenylamino group, all connected to a prop-2-enenitrile backbone

Preparation Methods

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl group: This step typically involves the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the tert-butylphenylmethylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a tert-butylphenylmethyl halide reacts with a thiol.

    Attachment of the fluorophenylamino group: This step involves the reaction of a fluorophenylamine with an appropriate electrophile.

    Formation of the prop-2-enenitrile backbone: This can be synthesized through a Knoevenagel condensation reaction involving a nitrile and an aldehyde.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar compounds to (2E)-2-(BENZENESULFONYL)-3-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-[(2-FLUOROPHENYL)AMINO]PROP-2-ENENITRILE include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-fluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O2S2/c1-26(2,3)20-15-13-19(14-16-20)18-32-25(29-23-12-8-7-11-22(23)27)24(17-28)33(30,31)21-9-5-4-6-10-21/h4-16,29H,18H2,1-3H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXXJLHXCTXRDH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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